molecular formula C22H30N4 B14284234 (1Z,2E)-N~1~,N'~1~-Di-tert-butyl-N~2~,N'~2~-diphenylethanediimidamide CAS No. 121264-09-3

(1Z,2E)-N~1~,N'~1~-Di-tert-butyl-N~2~,N'~2~-diphenylethanediimidamide

Cat. No.: B14284234
CAS No.: 121264-09-3
M. Wt: 350.5 g/mol
InChI Key: BJJWNXWMMSYENT-UHFFFAOYSA-N
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Description

(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features two phenyl groups and two tert-butyl groups attached to an ethanediimidamide backbone, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide typically involves the reaction of di-tert-butylamine with benzaldehyde under specific conditions to form the intermediate imine. This intermediate is then subjected to further reactions, including hydrogenation and cyclization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide analogs: Compounds with similar structural motifs but different substituents.

    Di-tert-butyl imidamides: Compounds with similar tert-butyl groups but different aromatic substituents.

Uniqueness

(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide stands out due to its specific combination of tert-butyl and phenyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

121264-09-3

Molecular Formula

C22H30N4

Molecular Weight

350.5 g/mol

IUPAC Name

2-N,2-N'-ditert-butyl-1-N,1-N'-diphenylethanediimidamide

InChI

InChI=1S/C22H30N4/c1-21(2,3)25-20(26-22(4,5)6)19(23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3,(H,23,24)(H,25,26)

InChI Key

BJJWNXWMMSYENT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=NC(C)(C)C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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